(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutylmethyl group attached to a pyrrolidin-3-amine backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrrolidine ring.
Resolution of Enantiomers: The resulting racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as advanced chiral resolution techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclobutylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride: A similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
1-(Cyclohexylmethyl)pyrrolidin-3-amine dihydrochloride: A similar compound with a cyclohexylmethyl group.
Uniqueness
(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific chiral configuration and the presence of the cyclobutylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3S)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSBAUBGQHVCU-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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